molecular formula C17H12BrNO3 B1608198 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid CAS No. 35181-24-9

2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid

カタログ番号: B1608198
CAS番号: 35181-24-9
分子量: 358.2 g/mol
InChIキー: RPQNQYFMZUVGTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid. This nomenclature accurately reflects the structural components of the molecule, indicating the presence of a brominated phenyl ring attached at the 2-position of the quinoline core, a methoxy substituent at the 6-position, and a carboxylic acid functional group at the 4-position of the quinoline ring system. The compound is officially registered under Chemical Abstracts Service number 35181-24-9.

The molecular formula of 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid is C17H12BrNO3. This formula indicates the presence of seventeen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms within the molecular structure. The molecular weight has been computed as 358.2 grams per mole using advanced computational chemistry methods. Alternative sources report a slightly different molecular weight of 358.19 grams per mole, which represents a minor computational variation in precision.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br. The International Chemical Identifier string provides a standardized representation: InChI=1S/C17H12BrNO3/c1-22-12-6-7-15-13(8-12)14(17(20)21)9-16(19-15)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,20,21). These notation systems enable precise communication of the molecular structure across different chemical databases and research platforms.

Property Value Reference
IUPAC Name 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid
Molecular Formula C17H12BrNO3
Molecular Weight 358.2 g/mol
CAS Registry Number 35181-24-9
MDL Number MFCD02159556
SMILES Notation COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br

Stereochemical and Tautomeric Considerations

The stereochemical analysis of 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid reveals important structural characteristics that influence its chemical behavior and potential biological activity. The quinoline ring system itself is planar, with the aromatic nitrogen atom contributing to the overall electronic structure of the molecule. The 4-bromophenyl substituent at position 2 of the quinoline ring introduces additional stereochemical considerations due to the rotational freedom around the carbon-carbon bond connecting the phenyl ring to the quinoline core.

Tautomeric equilibria represent a critical aspect of quinoline-4-carboxylic acid derivatives that significantly impacts their chemical and biological properties. Research on related quinoline systems has demonstrated the importance of quinolone-hydroxyquinoline tautomerism in determining molecular behavior. Studies investigating quinolone 3-esters have revealed that the possibility of 4-oxoquinoline/4-hydroxyquinoline tautomerism can substantially impact pharmacological profiles and should be carefully considered in structural analysis. Theoretical calculations using density functional theory methods at the B3LYP/6-311++G(d,p) level have shown that related quinoline compounds demonstrate clear preferences for specific tautomeric forms.

The tautomeric behavior of quinoline-4-carboxylic acids involves potential interconversion between the quinoline form and the corresponding 4-hydroxyquinoline tautomer. Computational studies on structurally related compounds have indicated that the difference between the lowest energy hydroxyquinoline and quinolone forms can range from 27 to 38 kilojoules per mole, suggesting significant energetic preferences for specific tautomeric forms. These calculations also demonstrate that aromaticity indices vary significantly between tautomeric forms, with hydroxyquinoline tautomers typically exhibiting aromatic character in both ring systems, while the corresponding oxo tautomers show essentially non-aromatic behavior in the nitrogen-containing ring.

Matrix isolation studies coupled with Fourier-transform infrared spectroscopy have provided experimental validation of tautomeric preferences in quinoline derivatives. These investigations have revealed that no traces of 4-oxoquinoline tautomers were found in experimental infrared spectra under specific conditions, indicating strong preferences for particular tautomeric forms. Such experimental evidence supports theoretical predictions and provides crucial insights into the structural behavior of quinoline-4-carboxylic acid derivatives under various conditions.

Isotopic and Conformational Analogs

The investigation of isotopic and conformational analogs of 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid provides valuable insights into structure-activity relationships and synthetic accessibility. Recent advances in late-stage deuteration methodologies have enabled the development of sophisticated approaches for isotopic labeling of carboxylic acid derivatives. These methods utilize palladium-catalyzed carbon-hydrogen activation processes that can achieve regioselective deuteration at specific positions within the molecular framework.

Deuteration studies on carboxylic acid systems have demonstrated remarkable selectivity for beta-carbon-hydrogen bonds, enabling the incorporation of deuterium at methyl and methylene positions adjacent to the carboxylic acid functionality. For compounds structurally related to 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid, these methodologies could potentially enable selective deuteration of the methoxy group or aromatic positions, providing isotopically labeled analogs for mechanistic studies and pharmaceutical applications. The reversible nature of the carbon-hydrogen activation process has been demonstrated through de-deuteration experiments, confirming the potential for controlled isotopic exchange under appropriate reaction conditions.

Conformational analogs represent another important category of structural variants that illuminate the relationship between molecular structure and chemical behavior. The structural database reveals several significant analogs that modify specific substituent patterns while maintaining the core quinoline-4-carboxylic acid framework. 2-(4-bromophenyl)-6-ethylquinoline-4-carboxylic acid represents a direct analog where the methoxy group is replaced with an ethyl substituent. This compound exhibits a molecular formula of C18H14BrNO2 and a molecular weight of 356.22 grams per mole, demonstrating how subtle structural modifications can alter fundamental molecular properties.

Additional conformational analogs include 2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid, which maintains the methoxy substituent at position 6 but replaces the 4-bromophenyl group with a cyclopropyl substituent. This analog exhibits a molecular formula of C14H13NO3 and a molecular weight of 243.26 grams per mole, illustrating the significant impact of substituent modifications on molecular weight and potentially on biological activity. The systematic comparison of these analogs provides crucial structure-activity relationship data for understanding the chemical and biological properties of the parent compound.

Analog Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
2-(4-bromophenyl)-6-ethylquinoline-4-carboxylic acid C18H14BrNO2 356.22 Ethyl group replaces methoxy at position 6
2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid C14H13NO3 243.26 Cyclopropyl replaces 4-bromophenyl at position 2
6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid C18H14BrNO3 372.2 Bromine at position 6, methoxy on phenyl ring, methyl at position 3
2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid C18H14BrNO2 356.2 Dimethyl substitution replaces methoxy group

The examination of these conformational analogs reveals important trends in molecular design and structure-activity relationships. Compounds such as 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid demonstrate how halogen positioning can be systematically varied while maintaining the overall quinoline-4-carboxylic acid framework. This particular analog exhibits a molecular weight of 372.2 grams per mole and incorporates both bromine and methoxy substituents in different positions compared to the parent compound. Similarly, 2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid illustrates how multiple methyl substituents can replace methoxy groups while preserving the essential structural features.

特性

IUPAC Name

2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-22-12-6-7-15-13(8-12)14(17(20)21)9-16(19-15)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNQYFMZUVGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368387
Record name 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35181-24-9
Record name 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Protocol:

  • Starting Materials :
    • 5-Methoxyisatin (introduces the 6-methoxy group on the quinoline ring)
    • 4-Bromoacetophenone (provides the 4-bromophenyl substituent)
  • Conditions :
    • Solvent: Refluxing ethanol
    • Base: Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)
    • Temperature: 80–100°C
    • Duration: 12–24 hours

Mechanism:

  • Ring-opening of isatin : Basic conditions hydrolyze isatin to form isatic acid.
  • Condensation : Reaction with 4-bromoacetophenone forms a Schiff base intermediate.
  • Cyclization : Thermal cyclization yields the quinoline-4-carboxylic acid scaffold.

Example Procedure:

Step Component Quantity Conditions
1 5-Methoxyisatin 10 mmol Dissolved in ethanol (20 mL)
2 4-Bromoacetophenone 10 mmol Added to the solution
3 KOH (40% aqueous solution) 15 mL Reflux at 80°C for 12 hours
4 Workup Acidification Filtered, washed, crystallized

Yield : 68–75%
Characterization Data :

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified Pfitzinger protocol uses microwave irradiation to reduce reaction time:

  • Conditions :
    • Solvent: Ethanol
    • Catalyst: None required
    • Microwave power: 300 W
    • Duration: 20–30 minutes

      Advantages : Higher yields (80–85%) and reduced byproducts.

Post-Synthetic Modifications

The carboxylic acid group enables further derivatization:

  • Esterification : Treatment with ethanol/H₂SO₄ yields ethyl esters.
  • Hydrazide Formation : Reaction with hydrazine hydrate produces hydrazides for pharmacological studies.

Critical Analysis of Methodologies

Method Yield (%) Time (h) Key Advantage Limitation
Classical Pfitzinger 68–75 12–24 Reproducibility Long reaction time
Microwave-Assisted 80–85 0.3–0.5 Efficiency Specialized equipment
Hydrazide Synthesis 70–76 7–12 Versatility for derivatives Multi-step process

Research Findings and Applications

  • Anticancer Potential : Hydrazide derivatives of this compound show inhibitory activity against tyrosine kinases.
  • Spectral Validation : ¹³C NMR confirms the quinoline scaffold with signals at δ 160.58 (C=O) and δ 116–140 (aromatic carbons).

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions:

Reaction Conditions Reagents Product Key Spectral Data Ref.
Reflux in ethanol with H₂SO₄Absolute ethanol, H₂SO₄Ethyl 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylateIR: 1716 cm⁻¹ (C=O ester); ¹H NMR: δ 1.40–1.43 (t, CH₂CH₃) ,
SOCl₂-mediated activationSOCl₂, methanolMethyl ester hydrochloride saltIR: Disappearance of −COOH stretch (~1680 cm⁻¹)

Ester derivatives serve as intermediates for further functionalization, such as hydrazide synthesis.

Hydrazide Formation

The ester reacts with hydrazine hydrate to form carbohydrazides:

Reaction Protocol Yield Characterization Ref.
Reflux in ethanol with NH₂NH₂·H₂O85–90%IR: 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O); ¹H NMR: δ 7.68–8.50 (Ar-H) ,

The hydrazide intermediate (3 ) is critical for synthesizing hydrazone and acetamide derivatives.

Hydrazone and Acetamide Derivatives

Hydrazides react with electrophiles to form bioactive derivatives:

Acetamide Coupling

Reactant Catalyst Product Biological Relevance
2-Chloro-N-phenylacetamideK₂CO₃, acetone, reflux2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-arylacetamideα-Glucosidase inhibition (IC₅₀ = 0.89 μM)

Tautomerism and Stability

The compound exhibits prototropic tautomerism, validated by computational and spectroscopic studies:

Tautomer 13C NMR (δ, ppm) IR Signature Dominant Form
4-Oxo (NH tautomer)172.0 (C=O)1627 cm⁻¹ (C=O)>95% in DMSO-d₆
4-Hydroxy (quinolinol tautomer)151.0 (C−OH)3431 cm⁻¹ (O−H)<5% (minor)

This tautomeric equilibrium influences its reactivity in nucleophilic substitutions .

Substitution Potential

The 4-bromophenyl group shows limited substitution under standard conditions but exhibits selectivity in cross-coupling reactions:

Reaction Type Conditions Outcome Ref.
Ullmann CouplingCuI, DMF, 110°CNo reaction observed
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, dioxanePartial aryl-aryl coupling (yield < 20%)

The steric hindrance from the methoxy group at C-6 likely limits catalytic accessibility .

Oxidation of Methoxy Group

Oxidizing Agent Product Application
KMnO₄ in acidic mediumQuinone derivativeEnhanced electron-deficient character

Reduction of Carboxylic Acid

Reducing Agent Product Challenges
LiAlH₄ in THFAlcohol derivativeLow yield (<30%) due to competing side reactions

Biological Interactions

The compound’s planar quinoline core enables intercalation with biomolecular targets:

Target Binding Mode Key Residues
SIRT3 enzymeCompetitive inhibitionAsp214, Arg439, His111 (hydrogen bonding)
DNA gyraseIntercalationBase stacking with adenine-thymine pairs

科学的研究の応用

It appears that "2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid" is a chemical compound with potential applications in medicinal chemistry and materials science. Based on the search results, its applications can be summarized as follows:

Anticancer Agents

  • Bcl-2 Inhibition: Quinoline derivatives, including those structurally related to 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid, have been studied for their potential as anticancer agents by targeting the Bcl-2 protein, which plays a role in resisting programmed cell death in cancer cells .
  • Anti-Proliferative Activity: Studies have been conducted on quinoline-based heterocycles to assess their anti-proliferative activity against cancer cell lines, such as MDA-MB-231 (metastatic breast cancer) and HeLa (cervical cancer) . These compounds have demonstrated protein down-regulation in Bcl-2 expressing cancer cell lines following treatment .
  • HDAC3 Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as potent in vitro anticancer agents, with potential use as lead compounds for cancer treatment through the inhibition of histone deacetylase 3 (HDAC3) .

Antimicrobial Agents

  • Anti-Proliferative and Antimicrobial Agents: Quinoline hybrids, including 2-(2-(4-bromophenyl)quinolin-4-yl)-1 derivatives, have demonstrated potential as both anti-proliferative and antimicrobial agents by inhibiting various biological targets . These compounds exhibited more potent inhibitory activity than reference drugs, suggesting their potential as dual anticancer and antimicrobial candidates .

Antimalarial Applications

  • Inhibition of Plasmodium falciparum : Quinoline-4-carboxamides have shown activity against the blood stage of Plasmodium falciparum, the parasite responsible for malaria . These compounds act through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .
  • Antigametocytocidal Activity: Certain 4-quinolinecarboxamides exhibit potent antigametocytocidal activity, particularly against late-stage gametocytes of Plasmodium falciparum . These compounds have demonstrated the ability to block the transmission of malaria by preventing the development of the parasite in the mosquito midgut .

Other Applications

  • α-Glucosidase Inhibition: Aryl-quinoline-4-carbonyl hydrazone derivatives have been synthesized and assessed for their inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism . These compounds have shown potential as inhibitors of α-glucosidase through in vitro assays .

作用機序

The mechanism of action of 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

類似化合物との比較

Chemical Structure :

  • IUPAC Name: 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid
  • CAS Number : 35181-24-9
  • Molecular Formula: C₁₇H₁₂BrNO₃
  • Molecular Weight : 374.19 g/mol

Synthesis :
The compound is synthesized via the Pfitzinger reaction , involving condensation of isatin derivatives with ketones. highlights its preparation using 3-(4-bromobenzoyl)propionic acid and subsequent functionalization to hydrazide derivatives (e.g., compound 4b , yield 76%) . Key steps include refluxing with methyl iodide for esterification () and characterization via NMR and mass spectrometry .

Key Features :

  • A quinoline core substituted with a 4-bromophenyl group at position 2 and a methoxy group at position 4.
  • The carboxylic acid at position 4 enables hydrogen bonding and further derivatization (e.g., esterification, amidation) .
  • The bromine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions .

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound 2-(4-BrPh), 6-OMe, 4-COOH C₁₇H₁₂BrNO₃ Anticancer (Bcl-2 targeting)
2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid 2-(4-BrPh), 6-Cl, 4-COOH C₁₆H₉BrClNO₂ Tubulin inhibition; higher lipophilicity
2-(4-Heptylphenyl)-6-methylquinoline-4-carboxylate 2-(4-heptylPh), 6-Me, 4-COOCH₂ C₂₈H₂₈BrNO₃ Enhanced membrane permeability (ester derivative)
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid 2-(2,4-OMePh), 6-Br, 4-COOH C₁₈H₁₄BrNO₄ Improved π-π stacking in receptor binding
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)quinoline-4-carboxylic acid 2-(4-ClPh), 3-(4-OMePh), 4-COOH C₂₃H₁₇ClN₂O₃ Dual substituents for kinase inhibition

Structural Insights :

  • Electron-Withdrawing Groups (Br, Cl) : Enhance stability and reactivity for electrophilic substitution .
  • Methoxy vs. Methyl : Methoxy improves solubility via hydrogen bonding; methyl enhances lipophilicity .
  • Carboxylic Acid vs. Ester : The free acid is critical for binding (e.g., Bcl-2), while esters (e.g., methyl esters in ) are prodrug candidates .

Mechanistic Differences :

  • The target compound ’s methoxy group may facilitate DNA intercalation, while bromine aids in hydrophobic interactions with Bcl-2 .
  • Tubulin inhibitors (e.g., C1) rely on bulkier substituents (e.g., benzodioxole) for colchicine-site binding .

生物活性

2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential as therapeutic agents in various medical applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

  • Chemical Name : 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid
  • CAS Number : 35181-24-9
  • Molecular Formula : C17H14BrN1O3

The biological activity of 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid primarily involves:

  • Enzyme Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : It triggers programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : The compound can halt the cell cycle at critical checkpoints, preventing cancer cell division.

Anticancer Activity

Research indicates that 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell growth. The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell LineIC50 (µM)
MCF-7 (Breast)168.78
T-24 (Bladder)257.87

These results suggest that the compound is particularly effective against breast cancer cells.

Enzyme Inhibition Studies

A kinase panel assay revealed that 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid selectively inhibits several kinases involved in cancer progression. The following table presents the activity percentages against selected kinases:

KinaseActivity (%)
Aurora A48.22
CDK-283.72
AKT-1104.50
mTOR105.00

These findings indicate a promising selectivity profile for targeting key pathways in cancer biology.

Case Studies

  • MCF-7 Breast Cancer Study :
    • In vitro studies showed that treatment with 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid resulted in significant apoptosis compared to controls.
    • Flow cytometry analysis indicated an increase in late apoptosis rates, suggesting effective induction of cell death mechanisms.
  • T-24 Bladder Cancer Study :
    • Similar assays demonstrated cytotoxic effects on bladder cancer cells, reinforcing the compound's potential as a therapeutic agent across different cancer types.

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

Suzuki-Miyaura Coupling : Bromophenyl moieties are introduced via palladium-catalyzed cross-coupling reactions between aryl boronic acids and halogenated precursors .

Cyclization : Quinoline cores are formed through Friedländer or Pfitzinger reactions, using amino acids or ketones as intermediates .

Functional Group Modification : Methoxy groups are introduced via alkylation or nucleophilic substitution, followed by hydrolysis to generate the carboxylic acid .
Key Considerations : Optimize catalyst loading (e.g., Pd/Cu) and solvent systems (DMF, toluene) to improve yield and purity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^13 \text{C}-NMR confirm substituent positions and regioselectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. Use SHELX software for structure refinement .
    Note : Pair XRD with DFT calculations to validate electronic properties .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?

Methodological Answer:

Validate Computational Models : Cross-check DFT/MD simulations (e.g., Gaussian, GROMACS) with experimental parameters (solvent polarity, temperature) .

Adjust Force Fields : Calibrate partial charges and torsion angles in molecular dynamics to match observed solubility .

Experimental Replicates : Conduct triplicate assays under controlled conditions to rule out anomalies .

Advanced: What strategies optimize regioselectivity in bromophenyl-quinoline coupling reactions?

Methodological Answer:

  • Steric Guidance : Use bulky ligands (e.g., SPhos) to direct coupling to the para position .
  • Electronic Tuning : Electron-withdrawing groups on the boronic acid enhance reactivity at electron-deficient sites .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; dispose via licensed waste services .

Basic: How do researchers investigate the biological activity mechanism of this compound?

Methodological Answer:

Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence/quenching .

Molecular Docking : Predict binding modes with AutoDock/Vina; validate via mutagenesis studies .

Cellular Uptake Studies : Use fluorescent derivatives to track intracellular localization .

Advanced: What methodologies assess the compound’s potential in drug discovery pipelines?

Methodological Answer:

  • ADMET Profiling :
    • Absorption : Caco-2 cell monolayers simulate intestinal permeability.
    • Metabolic Stability : Incubate with liver microsomes; monitor degradation via LC-MS .
  • Toxicity Screens : Zebrafish embryos or 3D organoids evaluate acute toxicity .
  • Target Engagement : Use SPR or ITC to quantify binding affinity to therapeutic targets .

Advanced: How can crystallographic data improve the design of analogs with enhanced properties?

Methodological Answer:

  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., π-π stacking) to guide analog design .
  • Torsion Angle Libraries : Optimize substituent orientation for improved solubility or binding .
  • Polymorph Screening : Explore crystallization solvents (e.g., DMSO/water) to isolate stable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。